molecular formula C9H19NO2 B2867220 n,n-Diethylvaline CAS No. 150009-57-7

n,n-Diethylvaline

Cat. No. B2867220
CAS RN: 150009-57-7
M. Wt: 173.256
InChI Key: XUWHRJBRJWTAPR-UHFFFAOYSA-N
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Description

N,n-Diethylvaline (DEV) is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique properties. It is a branched-chain amino acid and is structurally similar to valine. However, the presence of two ethyl groups in DEV makes it distinct from valine. This amino acid has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

  • Immunotoxicity Studies :

    • Research by Li, Hirata, Piao, & Minami (2000) explored the immunotoxic effects of N,N-diethylaniline, a compound related to N,N-diethylvaline. The study in mice showed that N,N-diethylaniline selectively inhibited splenic natural killer (NK) and cytotoxic T lymphocyte (CTL) activities, suggesting its potential as a tool for studying immune system responses.
  • Hemoglobin Adduct Formation :

    • A study by Schettgen, Broding, Angerer, & Drexler (2002) investigated the formation of hemoglobin adducts such as N-2-hydroxyethylvaline (HEV), which is chemically similar to N,N-diethylvaline, in workers exposed to ethylene oxide and propylene oxide. This research highlights the relevance of studying such compounds in occupational health and biomonitoring.
  • Carcinogenesis Studies :

    • The carcinogenic potential of diethylamine, a compound structurally related to N,N-diethylvaline, was examined in a study conducted by the National Toxicology Program (2011), which did not find evidence of carcinogenic activity in rats and mice exposed to diethylamine. This research (National Toxicology Program Technical Report Series, 2011) offers insights into the toxicological aspects of related compounds.
  • Genotoxicity Evaluation :

    • Research by Li & Minami (1997) focused on the genotoxicity of N,N-diethylaniline, demonstrating its ability to induce sister chromatid exchanges in human lymphocytes. This study underscores the genetic impact of similar compounds and their potential use in genetic toxicity testing.
  • Studies on Oxidative Stress in Carcinogenesis :

    • Sánchez-Pérez et al. (2005) investigated oxidative stress during carcinogen metabolism in liver tumor production in rats using N-diethylnitrosamine, a compound related to N,N-diethylvaline. The study (Cancer Letters, 2005) provided insights into the relationship between oxidative stress and carcinogenicity.
  • Acrylamide Metabolism and Hemoglobin Adducts :

    • Fennell et al. (2005) explored the metabolism of acrylamide and the formation of hemoglobin adducts such as N-(2-carbamoylethyl)valine (AAVal) in humans. This study (Toxicological Sciences, 2005) highlighted the importance of such compounds in evaluating exposure to harmful substances.

properties

IUPAC Name

2-(diethylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-10(6-2)8(7(3)4)9(11)12/h7-8H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWHRJBRJWTAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Diethylvaline

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